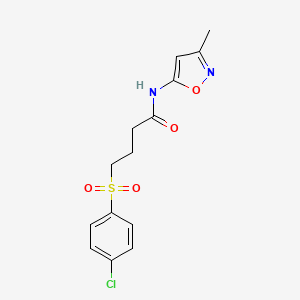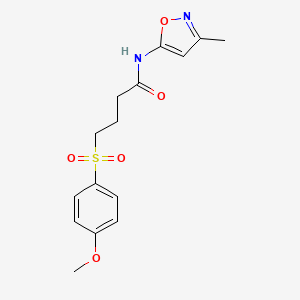
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine (4,5-DMPP) is a pyrimidine derivative found in nature and has been studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal effects. 4,5-DMPP has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with a variety of cellular components.
Applications De Recherche Scientifique
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has been studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-fungal effects. It has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with a variety of cellular components. In addition, 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has been studied for its potential to protect cells from oxidative stress, to improve mitochondrial function, and to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is not fully understood. However, it is believed to interact with a variety of cellular components, including proteins, enzymes, and receptors. It is also thought to modulate the activity of various enzymes and receptors, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine have been studied in numerous in vitro and in vivo studies. In vitro studies have shown that 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and cyclooxygenase-1 (COX-1). In addition, 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has been shown to modulate the activity of various receptors, including the adenosine A2A receptor and the serotonin 5-HT1A receptor. In vivo studies have shown that 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is a relatively stable compound and can be stored for long periods of time. However, there are also some limitations to consider. 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can be toxic to cells at high concentrations, and it can interact with various other compounds, which may affect the results of experiments.
Orientations Futures
There are many potential future directions for research on 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine. Further studies are needed to better understand the mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine, as well as its effects on various biochemical and physiological pathways. In addition, studies are needed to explore the potential of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine as a therapeutic agent for various diseases and conditions. Finally, studies are needed to better understand the advantages and limitations of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine in laboratory experiments.
Méthodes De Synthèse
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can be synthesized in a variety of ways, including the reaction of 4,5-dimethyl-2-thiobenzoic acid with piperazine in the presence of a base. Other methods involve the use of a nucleophilic substitution reaction of 4-methyl-2-thiobenzoic acid with piperazine, or the reaction of 4-methyl-2-thiobenzoic acid with piperazine in the presence of a base. All of these methods produce 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine in high yields and can be used for large-scale synthesis.
Propriétés
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-8-9(2)13-11(16-3)14-10(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZBANCVBQACTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCNCC2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

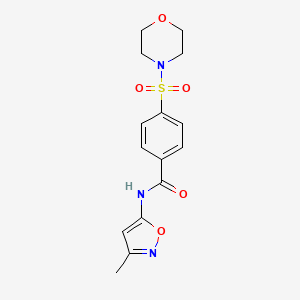
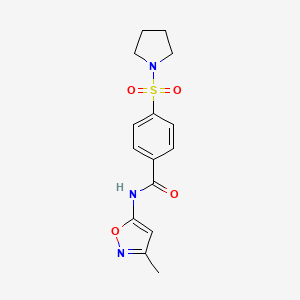
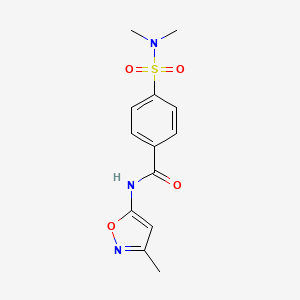



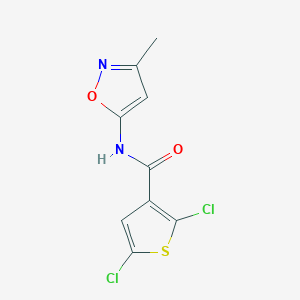

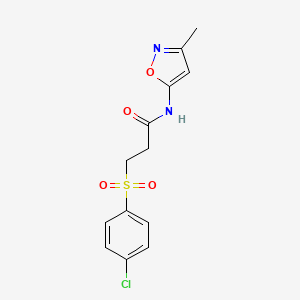

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B6534591.png)
